JNJ-7777120

Descripción general

Descripción

JNJ-7777120 es un compuesto sintético desarrollado por Johnson & Johnson Pharmaceutical Research & Development. Actúa como un antagonista potente y selectivo del receptor H4 de la histamina. Este compuesto ha demostrado efectos antiinflamatorios significativos y se ha demostrado que es superior a los antihistamínicos tradicionales en el tratamiento del prurito (picazón) .

Métodos De Preparación

La síntesis de JNJ-7777120 implica el acoplamiento del ácido 5-cloroindol-2-carboxílico con 4-metilpiperazina. Esta reacción se lleva a cabo típicamente en presencia de reactivos de acoplamiento como 2-(1H-7-azabenzotriazol-1-il)-1,1,3,3-tetrametil uronio hexafluorofosfato metanaminium (HATU), 1-hidroxi-7-azabenzotriazol (HOAT) y N,N-diisopropiletilamina (DIPEA) en N,N-dimetilformamida (DMF) . Los métodos de producción industrial para this compound no se han documentado ampliamente, pero la ruta sintética descrita es eficiente y produce un producto de alta pureza.

Análisis De Reacciones Químicas

JNJ-7777120 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos como las unidades indol y piperazina. Los reactivos comunes utilizados en estas reacciones incluyen varios nucleófilos y electrófilos. Los principales productos formados a partir de estas reacciones son típicamente derivados del compuesto original con modificaciones en los anillos indol o piperazina .

Aplicaciones Científicas De Investigación

Inflammatory Diseases

- Asthma : In murine models of asthma, JNJ-7777120 significantly reduced inflammatory markers. Administration of the compound resulted in decreased eosinophil infiltration in bronchoalveolar lavage fluids and reduced serum concentrations of anti-ovalbumin IgE . The compound's effects were more pronounced when administered during the provocation phase rather than sensitization .

- Dermatitis : this compound demonstrated antipruritic effects in models of contact dermatitis, where it reduced symptoms associated with skin inflammation . In a study involving croton oil-induced ear inflammation in mice, this compound inhibited polymorphonuclear leukocyte infiltration in a dose-dependent manner .

- Ischemic Injury : Chronic administration of this compound post-ischemia reduced brain damage and improved neurological outcomes in animal models, suggesting its potential for neuroprotective applications .

Neurological Disorders

Research indicates that this compound may influence glutamatergic signaling, which is critical in mood regulation and depression. In a mild stress model with rats, treatment with this compound increased locomotor activity and reduced immobility time in forced swimming tests, suggesting antidepressant-like effects . The compound also enhanced gene expression related to glutamate transporters, indicating a possible mechanism for its effects on mood disorders .

Efficacy Data

The efficacy of this compound across various studies can be summarized as follows:

Clinical Implications

While this compound has shown promise in preclinical studies, further clinical trials are necessary to evaluate its safety and efficacy in humans. The compound's ability to selectively target the H4 receptor positions it as a potential candidate for treating various allergic and inflammatory conditions, as well as mood disorders.

Mecanismo De Acción

JNJ-7777120 ejerce sus efectos antagonizando selectivamente el receptor H4 de la histamina. Este receptor participa en la mediación de las respuestas inflamatorias e inmunitarias. Al bloquear el receptor H4 de la histamina, this compound inhibe la migración de mastocitos y neutrófilos, reduciendo así la inflamación y el prurito .

Comparación Con Compuestos Similares

Compuestos similares a JNJ-7777120 incluyen JNJ-39758979 y toreforant. Ambos compuestos también son antagonistas selectivos del receptor H4 de la histamina y han mostrado actividades antiinflamatorias y antipruriginosas. This compound es único en su estructura química específica, que incluye una unidad de 5-cloroindol y un grupo de 4-metilpiperazina . Esta singularidad estructural contribuye a su perfil farmacológico específico y su eficacia en ciertas aplicaciones terapéuticas.

Actividad Biológica

JNJ-7777120 is a selective antagonist of the histamine H4 receptor (H4R), which has garnered attention due to its potential therapeutic applications in treating various inflammatory conditions. This compound has shown significant biological activity, particularly in models of asthma, dermatitis, and other inflammatory diseases. Below is a detailed examination of its biological activity, supported by data tables and case studies.

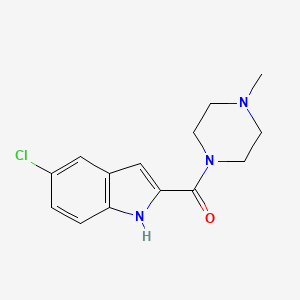

- Chemical Name : 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine

- Molecular Formula : C14H16ClN3O

- Purity : ≥98%

- Affinity : Ki = 4.5 nM for H4R

- Selectivity : >1000-fold for H4R over other histamine receptors .

This compound acts primarily by antagonizing the H4 receptor, which is predominantly expressed in immune cells and plays a crucial role in mediating inflammatory responses. The compound has demonstrated the ability to inhibit chemotaxis of eosinophils and mast cells, key players in allergic responses and asthma .

In Vitro Studies

This compound has been evaluated in various in vitro settings, demonstrating its potent antagonistic effects:

- Eosinophil Chemotaxis : Inhibition with an IC50 of 86 nM for human eosinophils and 40 nM for murine bone marrow mast cells .

- Histamine Inhibition : It showed functional antagonistic activity in cellular assays, evidenced by a pA2 value of 8.1 .

In Vivo Studies

Numerous animal models have been utilized to assess the efficacy of this compound:

- Asthma Models :

- Dermatitis Models :

- Ischemic Stroke Models :

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

| Study Type | Model Description | Key Findings |

|---|---|---|

| In Vitro | Eosinophil Chemotaxis | IC50 = 86 nM (human); IC50 = 40 nM (murine) |

| In Vivo | Ovalbumin-induced asthma | Reduced IgE levels; 75% reduction in eosinophils |

| In Vivo | Contact Dermatitis | Significant antipruritic effects |

| In Vivo | Focal Ischemia | Reduced ischemic damage; decreased IL-1β and TNF-α |

Case Study 1: Asthma Induction

In a study where asthma was induced via ovalbumin sensitization, this compound was administered at different stages. Results indicated that the timing of administration influenced its efficacy; application during provocation was more effective than during sensitization .

Case Study 2: Neuroprotection

Chronic treatment with this compound post-focal ischemia demonstrated neuroprotective effects, including reduced microglial activation and improved neurological outcomes. These findings suggest that H4R antagonism may be beneficial in managing neuroinflammation following ischemic events .

Propiedades

IUPAC Name |

(5-chloro-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-17-4-6-18(7-5-17)14(19)13-9-10-8-11(15)2-3-12(10)16-13/h2-3,8-9,16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQJRYMLJBBEDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20963461 | |

| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459168-41-3 | |

| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459168-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-((5-chloro-1H-indol-2-yl)carbonyl)-4-methylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0459168413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20963461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JNJ7777120 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | JNJ-7777120 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H1AU2V37X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.